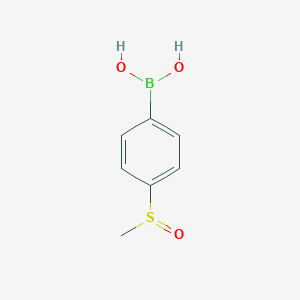

(4-(Methylsulfinyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(4-methylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTGALZTDVXUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378530 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166386-48-7 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (4-(Methylsulfinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methylsulfinyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with a methylsulfinyl group, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical properties, spectral data, and key applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 166386-48-7 | [1][2] |

| Molecular Formula | C₇H₉BO₃S | [1][2] |

| Molecular Weight | 184.02 g/mol | [1][2] |

| Melting Point | 165-166 °C | [3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Methanol. General solubility for phenylboronic acids is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. | [4][5] |

Synthesis

A key synthesis of this compound was reported in the Journal of Organic Chemistry in 2011.[3] The synthesis typically involves the borylation of a corresponding aryl halide. For a detailed experimental protocol, researchers are directed to the primary literature.[3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons (AA'BB' system), methyl singlet.

-

¹³C NMR: Aromatic carbons (including the carbon attached to boron), methyl carbon.

For the closely related compound, (4-(Methylsulfonyl )phenyl)boronic acid, ¹H NMR and ¹³C NMR data are available and can provide some comparative insights.[6]

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 4-vinylphenyl boronic acid, shows characteristic bands for C-O stretching (1220-1250 cm⁻¹), B-C stretching (1000-1090 cm⁻¹), and out-of-plane vibrations (500-750 cm⁻¹).[7] Similar characteristic peaks would be expected for this compound, along with a prominent S=O stretching band.

Mass Spectrometry (MS)

Mass spectrometry data for phenylboronic acids can be obtained, often showing the molecular ion peak corresponding to the compound's molecular weight.

Crystallographic Data

As of the latest available information, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a related compound, 4-(methoxycarbonyl)phenyl-boronic acid, reveals a dimeric structure in the solid state formed through hydrogen bonding between the boronic acid groups.[8] This suggests that this compound may also exhibit similar intermolecular interactions in its crystalline form.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

-

Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid. This should be adapted and optimized for the specific substrates and desired product.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 mmol)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent system to the reaction vessel.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[1] It is classified as Acute Toxicity, Oral, Category 4.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place.[4]

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its physical and chemical properties make it particularly well-suited for use in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures. This guide provides a foundational understanding of this compound, which should aid researchers in its effective application. For more detailed information, consultation of the primary literature is recommended.

References

-

4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties. (n.d.). ChemSrc. Retrieved January 4, 2026, from [Link]

-

Supporting Information - Theranostics. (n.d.). Retrieved January 4, 2026, from [Link]

-

Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Suzuki Reaction. (2014, February 6). Retrieved January 4, 2026, from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). SpringerLink. Retrieved January 4, 2026, from [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 - INDOFINE Chemical Company, Inc. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-(Methylsulfonyl)phenylboronic acid, 98% | 149104-88-1 - J&K Scientific. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-(Methylsulfonyl)phenylboronic Acid,CAS : 149104-88-1. (n.d.). E-FORU. Retrieved January 4, 2026, from [Link]

-

4-Methoxyphenylboronic acid - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. 4-(Methylsulfinyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(methylsulfinyl)phenylboronic acid 95% | CAS: 166386-48-7 | AChemBlock [achemblock.com]

- 3. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]

- 4. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

An In-depth Technical Guide to (4-(Methylsulfinyl)phenyl)boronic acid: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-(Methylsulfinyl)phenyl)boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its unique chemical structure, bonding characteristics, synthesis, and key applications, offering insights grounded in established scientific principles and experimental data.

Molecular Structure and Chemical Identity

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a methylsulfinyl group [-S(O)CH₃] at the para position.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methylsulfinylbenzeneboronic acid, [4-(Methanesulphinyl)phenyl]boronic acid | [2] |

| CAS Number | 166386-48-7 | , [2] |

| Molecular Formula | C₇H₉BO₃S | , [2] |

| Molecular Weight | 184.02 g/mol | , [2] |

| Melting Point | 165-166 °C | [2] |

The presence of both the boronic acid and the chiral sulfoxide functionalities imparts unique electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.

Figure 1: 2D structure of this compound.

Spectroscopic and Bonding Characteristics

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons would appear as two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring. The methyl protons of the sulfoxide group would likely be a singlet around 2.7 ppm. The acidic protons of the boronic acid group are often broad and may exchange with solvent, making their observation variable.

-

¹³C NMR: The aromatic carbons would show four distinct signals. The carbon attached to the boron atom (ipso-carbon) would be significantly deshielded. The carbon bearing the sulfinyl group would also be influenced by the electronegativity of the sulfur and oxygen atoms. The methyl carbon of the sulfoxide group is expected to appear in the aliphatic region.

It is crucial to distinguish this compound from its oxidized counterpart, (4-(methylsulfonyl)phenyl)boronic acid, which will exhibit different chemical shifts due to the higher oxidation state of the sulfur.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key vibrational modes:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[4]

-

S=O Stretching: A strong absorption band typically found between 1030 and 1070 cm⁻¹ is indicative of the sulfoxide group.[5]

-

B-O Stretching: Vibrations associated with the B-O bonds are expected in the 1300-1400 cm⁻¹ region.[6][7]

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ range are characteristic of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (184.02 g/mol ). Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the methyl group from the sulfoxide.

Synthesis and Reactivity

Synthetic Approach

A common and effective method for the synthesis of this compound is documented in the Journal of Organic Chemistry.[2] The general strategy involves the oxidation of the corresponding thioether, (4-(methylthio)phenyl)boronic acid.

Figure 2: General synthetic workflow.

Experimental Protocol: Oxidation of (4-(Methylthio)phenyl)boronic acid

This protocol is a representative procedure based on common organic synthesis techniques for sulfoxide formation.

-

Dissolution: Dissolve (4-(methylthio)phenyl)boronic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH) at 0 °C.

-

Oxidant Addition: Slowly add a controlled amount of an oxidizing agent (1.0-1.1 equivalents), such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, to the solution while maintaining the temperature at 0 °C. Careful control of the stoichiometry is crucial to prevent over-oxidation to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate or sodium sulfite solution.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Key Reactivity

-

Suzuki-Miyaura Coupling: As a boronic acid derivative, this compound is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals. The sulfoxide group can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle.

-

Chirality of the Sulfoxide: The sulfoxide group is a stereocenter, meaning this compound exists as a pair of enantiomers.[5] This chirality can be exploited in asymmetric synthesis or may be a critical factor in the biological activity of molecules derived from it.

-

Reactions of the Sulfoxide: The sulfoxide moiety itself can undergo further chemical transformations, such as reduction back to the sulfide or oxidation to the sulfone, offering additional avenues for molecular diversification.

Applications in Drug Discovery and Research

The unique combination of a reactive boronic acid and a polar, chiral sulfoxide group makes this compound a valuable building block for the synthesis of biologically active molecules.

Role in Medicinal Chemistry

-

Scaffold for Bioactive Molecules: This compound serves as a versatile scaffold for the construction of more complex molecules with potential therapeutic applications. Its utility in Suzuki coupling allows for its incorporation into a wide range of molecular architectures.

-

Mcl-1 Inhibitors: this compound has been utilized in the preparation of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[7] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in many cancers, making it a significant target for cancer therapy.[1][10][11][12][13] Inhibiting Mcl-1 can restore the natural process of programmed cell death (apoptosis) in cancer cells. The sulfoxide group can form important hydrogen bonds with the target protein, contributing to the binding affinity and selectivity of the inhibitor.

Figure 3: Role in the drug discovery pipeline.

Handling, Safety, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: this compound is classified as harmful if swallowed (H302). It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be prone to dehydration to form boroxines, so storage in a desiccator may be beneficial for long-term stability.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a boronic acid for cross-coupling reactions and a chiral sulfoxide group for modulating physicochemical properties and interacting with biological targets makes it a powerful tool for the design and synthesis of novel compounds. A thorough understanding of its structure, reactivity, and handling is crucial for its effective application in research and drug development.

References

Sources

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]

- 3. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfoxide - Wikipedia [en.wikipedia.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of (4-(Methylsulfinyl)phenyl)boronic acid

This guide provides an in-depth technical overview for the synthesis, purification, and comprehensive characterization of (4-(Methylsulfinyl)phenyl)boronic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple protocol to explain the underlying strategic and mechanistic considerations, ensuring a robust and reproducible outcome.

Strategic Importance and Synthetic Overview

Chemical Identity and Significance

This compound (CAS No: 166386-48-7, Molecular Formula: C₇H₉BO₃S) is a bifunctional organoboron compound featuring a boronic acid group and a sulfoxide moiety.[1] This unique combination makes it a highly valuable building block in modern organic synthesis. The boronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds.[2][3][4] The sulfoxide group, being a chiral center and a hydrogen bond acceptor, is a prevalent motif in numerous pharmacologically active molecules. The ability to introduce the methylsulfinylphenyl group into complex scaffolds makes this reagent particularly relevant in drug discovery and development.[5][6]

Synthetic Strategy: The Logic of Controlled Oxidation

The most direct and reliable synthetic route to this compound involves the selective oxidation of its thioether precursor, (4-(Methylthio)phenyl)boronic acid.[7] This strategy is predicated on the differential reactivity of the sulfur atom. While the thioether can be oxidized first to the sulfoxide and then to the sulfone, controlling the reaction conditions and oxidant stoichiometry allows for the clean isolation of the desired sulfoxide intermediate. This approach is favored for its high atom economy, operational simplicity, and the ready availability of the starting material. Over-oxidation to the corresponding sulfone, (4-(Methylsulfonyl)phenyl)boronic acid, is the primary potential side reaction that must be carefully managed.[8][9]

A Validated Protocol for Synthesis and Purification

Mechanistic Rationale

The conversion of a sulfide to a sulfoxide is a classic oxidation reaction.[10] Reagents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. The core principle is the electrophilic attack of an oxygen atom from the oxidant onto the nucleophilic sulfur atom of the thioether. For this protocol, we select hydrogen peroxide in an acidic medium. This system is cost-effective and environmentally benign, with water as the only byproduct. The reaction is performed at reduced temperature (0–5 °C) to effectively manage the exothermicity of the oxidation and to enhance selectivity by minimizing the rate of the second oxidation step to the sulfone.

Detailed Experimental Protocol

Materials and Reagents:

-

(4-(Methylthio)phenyl)boronic acid (≥95%)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% w/w solution)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Step-by-Step Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend (4-(Methylthio)phenyl)boronic acid (1.0 eq) in a mixture of glacial acetic acid and deionized water (e.g., a 3:1 v/v ratio).

-

Cooling: Place the flask in an ice-water bath and stir the suspension until the internal temperature reaches 0–5 °C.

-

Oxidant Addition: Charge the dropping funnel with hydrogen peroxide (30% solution, 1.05 eq). Add the H₂O₂ solution dropwise to the stirred suspension over 30–45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 2–3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite. A simple test with peroxide indicator strips can confirm the absence of oxidant.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water) to afford this compound as a white to off-white solid.

Synthesis Workflow Visualization

Sources

- 1. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-(Methylthio)phenylboronic acid | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 9. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide on the Solubility and Stability of (4-(Methylsulfinyl)phenyl)boronic acid in Organic Solvents

Abstract

(4-(Methylsulfinyl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. While quantitative solubility data for this specific molecule is not extensively published, this guide leverages data from analogous arylboronic acids to provide valuable insights and presents a robust experimental protocol for its determination. Furthermore, potential degradation pathways are discussed, and a detailed stability-indicating analytical method is provided to ensure the quality and integrity of this critical reagent.

Introduction: The Role of this compound in Modern Synthesis

Arylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This compound, with its unique sulfoxide functionality, offers opportunities for the introduction of a polar and potentially chiral center into target molecules. The methylsulfinyl group can influence the electronic properties of the phenyl ring and provide a handle for further functionalization, making it a valuable asset in drug discovery and materials science.

However, the successful application of this reagent is contingent upon its solubility in reaction media and its stability under various storage and reaction conditions. Poor solubility can lead to low reaction yields and reproducibility issues, while degradation can result in the formation of impurities that may be difficult to remove and could potentially interfere with subsequent synthetic steps or compromise the purity of the final product. This guide aims to provide researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively utilize (4- (Methylsulfinyl)phenyl)boronic acid.

Solubility Profile in Organic Solvents

A fundamental requirement for any reagent is its ability to dissolve in the chosen solvent system to ensure a homogeneous reaction mixture and facilitate efficient mass transfer. The solubility of arylboronic acids is influenced by a combination of factors, including the polarity of the solvent, the nature of the substituents on the aromatic ring, and the potential for intermolecular interactions such as hydrogen bonding.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids generally exhibit moderate to good solubility in polar aprotic solvents such as acetone and 3-pentanone, and lower solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[1][2] Their solubility in ethers like dipropyl ether can be significant. The presence of the boronic acid moiety, with its hydroxyl groups, allows for hydrogen bonding, which contributes to their solubility in polar solvents.

Expected Solubility of this compound

The methylsulfinyl group is a polar functional group that is expected to enhance the solubility of the parent phenylboronic acid in polar organic solvents. The sulfoxide oxygen can act as a hydrogen bond acceptor, further promoting interactions with protic and polar aprotic solvents.

While specific quantitative data for this compound is scarce in the literature, we can extrapolate from data on other substituted phenylboronic acids.[2] The following table provides an estimated qualitative solubility profile.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding with both the boronic acid and sulfoxide groups. |

| Acetone | 5.1 | Soluble | Polar aprotic solvent, good hydrogen bond acceptor. |

| Acetonitrile | 5.8 | Moderately Soluble | Polar aprotic solvent. |

| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | Moderately polar ether. |

| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | Less polar than the above solvents. |

| Toluene | 2.4 | Sparingly Soluble | Nonpolar aromatic solvent. |

| Methylcyclohexane | 0.1 | Insoluble | Nonpolar aliphatic solvent. |

It is imperative for researchers to experimentally determine the quantitative solubility in their specific solvent systems. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of a solid in a liquid by observing the temperature at which a known composition of the solid-liquid mixture becomes a single liquid phase upon controlled heating.[2]

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated digital thermometer (±0.1 °C)

-

Luminance probe or a device for visual observation of turbidity

-

Analytical balance (±0.1 mg)

Procedure:

-

Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Begin stirring the mixture vigorously to ensure homogeneity. Heat the vessel at a slow, constant rate (e.g., 0.2-0.5 K/min) using the circulating bath.

-

Equilibrium Point Determination: Continuously monitor the mixture for the disappearance of solid particles. The temperature at which the solution becomes completely clear is the equilibrium solubility temperature for that specific composition. A luminance probe can be used for more precise determination, where a sharp increase in light transmission indicates complete dissolution.

-

Data Collection: Repeat the procedure with different known compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Figure 2: Potential degradation pathways of this compound.

Recommendations for Storage and Handling

To minimize degradation, this compound should be stored under the following conditions:

-

Temperature: Store at 2-8 °C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

-

Light: Protect from light.

-

Purity: Use high-purity solvents for reactions to avoid contaminants that could catalyze degradation.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for assessing the purity of this compound and for monitoring its stability over time. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose. [3] Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program: A linear gradient tailored to resolve the parent compound from its potential degradation products. A starting point could be 95% A, ramping to 5% A over 20 minutes.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

Forced Degradation Study Protocol: To validate the stability-indicating nature of the method, a forced degradation study should be performed. [4][5]1. Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time. 2. Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for a specified time. 3. Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature. 4. Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C). 5. Photolytic Degradation: Expose a solution of the compound to UV light.

After exposure, the samples should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

Figure 3: Workflow for the stability-indicating HPLC method.

Conclusion

This compound is a valuable reagent whose effective use hinges on a clear understanding of its solubility and stability. While specific quantitative solubility data remains to be extensively published, the provided guidelines based on analogous compounds and the detailed experimental protocol for its determination offer a robust framework for researchers. The primary stability concerns include protodeboronation and oxidation of both the boronic acid and the sulfinyl moieties. Adherence to proper storage and handling procedures, coupled with the implementation of a validated stability-indicating HPLC method, will ensure the integrity of this reagent and contribute to the success of its application in synthesis.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4449–4456. [Link]

-

Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6527. [Link]

- SPH Media Limited. (2017). Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. International Journal of ChemTech Research, 10(15), 183-188.

-

Wiley Online Library. (2019). Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Journal of Separation Science, 42(16), 2650-2659. [Link]

-

Preprints.org. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link]

-

SciELO. (2015). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. Brazilian Journal of Pharmaceutical Sciences, 51(3), 691-700. [Link]

-

The Royal Society of Chemistry. (n.d.). Development of Stability-Indicating HPLC Methods. Retrieved from [Link]

Sources

- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (4-(Methylsulfinyl)phenyl)boronic acid: Commercial Availability, Purity Assessment, and Handling for Drug Discovery

Introduction: The Role of (4-(Methylsulfinyl)phenyl)boronic acid in Modern Drug Discovery

This compound (CAS No. 166386-48-7) is a pivotal reagent in contemporary medicinal chemistry and drug development.[1][] Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures from simpler precursors. The presence of both a reactive boronic acid moiety and a polar methylsulfinyl group makes this compound particularly valuable for synthesizing novel pharmaceutical candidates. The sulfoxide group can enhance solubility and provide a site for hydrogen bonding, potentially improving the pharmacokinetic profile of derivative compounds. Given its critical role as a synthetic intermediate, the commercial availability and, more importantly, the purity of this compound are of paramount concern to researchers and drug development professionals. This guide provides an in-depth technical overview of its commercial landscape, robust methods for purity verification, and best practices for its handling and application.

Commercial Availability and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale pharmaceutical manufacturing. The compound is typically offered in purities ranging from 95% to over 98%, with the price point often correlating with the specified purity level. It is crucial for researchers to select a grade of material appropriate for their intended application, as even minor impurities can have significant downstream consequences, particularly in sensitive catalytic reactions or late-stage drug synthesis.

Below is a summary of representative commercial suppliers and their typically offered purities for this compound (CAS No. 166386-48-7).

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich | Not specified, "AldrichCPR" grade | 166386-48-7 |

| AChemBlock | 95% | 166386-48-7[3] |

| BLD Pharm | Not specified, documentation available | 166386-48-7[4] |

| Matrix Scientific | Not specified, listed as an irritant | 166386-48-7[5] |

| Santa Cruz Biotechnology | Not specified, for research use only | 166386-48-7[6] |

Note: Purity specifications can vary by batch and are best confirmed by consulting the lot-specific Certificate of Analysis (CoA).

Understanding Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of the potential impurities in this compound begins with its synthesis. A common synthetic route involves the oxidation of the corresponding thioether, (4-(methylthio)phenyl)boronic acid.[1]

Sources

- 1. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]

- 3. 4-(methylsulfinyl)phenylboronic acid 95% | CAS: 166386-48-7 | AChemBlock [achemblock.com]

- 4. 166386-48-7|this compound|BLD Pharm [bldpharm.com]

- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to CAS Number 166386-48-7 and an Analysis of Structurally Related Aryl Ureas

A Note to the Researcher: This document addresses the inquiry regarding CAS number 166386-48-7. Initial analysis revealed a discrepancy between the provided CAS number and the chemical name mentioned in the topic description. This guide will first provide a comprehensive overview of the compound correctly identified by CAS number 166386-48-7, which is 4-(Methylsulfinyl)benzeneboronic acid . Subsequently, it will address the properties and safety of the requested chemical class, 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea , and its close analogs, for which a different CAS number has been identified.

Part 1: A Technical Guide to 4-(Methylsulfinyl)benzeneboronic acid (CAS 166386-48-7)

Introduction

4-(Methylsulfinyl)benzeneboronic acid is an organoboron compound that has potential applications in organic synthesis.[1] As a derivative of phenylboronic acid, it belongs to a class of compounds widely utilized in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of both a boronic acid functional group and a sulfoxide group makes it a unique building block for the synthesis of more complex molecules. While extensive biological data for this specific compound is not widely published, the broader class of aryl boronic acids has seen a surge in interest within medicinal chemistry due to their unique chemical properties and therapeutic potential.[2][3] This guide provides a detailed overview of its known properties, safety information, and potential areas of application for research and development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Methylsulfinyl)benzeneboronic acid is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 166386-48-7 | [4][5] |

| Molecular Formula | C7H9BO3S | [4][5] |

| Molecular Weight | 184.02 g/mol | [4][6] |

| IUPAC Name | (4-methylsulfinylphenyl)boronic acid | [6] |

| Synonyms | 4-methanesulfinyl benzeneboronic acid, 4-methylsulfinyl phenyl boronic acid, 4-boronophenyl methyl sulfoxide | [6][7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 178-180 °C | [8] |

| Boiling Point | 416.8±47.0 °C (Predicted) | [8] |

| Density | 1.37±0.1 g/cm3 (Predicted) | [8] |

| pKa | 7.72±0.10 (Predicted) | [8] |

| InChI Key | YOTGALZTDVXUKZ-UHFFFAOYSA-N | [4] |

Synthesis

Below is a generalized workflow for the synthesis of an aryl boronic acid, which could be adapted for 4-(Methylsulfinyl)benzeneboronic acid, likely starting from a halogenated phenyl methyl sulfoxide.

Caption: Generalized synthetic workflow for aryl boronic acids.

Biological Activity and Applications in Drug Discovery

Currently, there is limited specific data in peer-reviewed literature detailing the biological activity of 4-(Methylsulfinyl)benzeneboronic acid. However, the broader class of boronic acids has garnered significant attention in drug discovery.[2][3] Boronic acids can form reversible covalent bonds with diols, a feature present in many biological molecules such as saccharides and some amino acid side chains.[9] This property has been exploited in the design of enzyme inhibitors, with the notable example of Bortezomib, a proteasome inhibitor used in cancer therapy.[2]

The sulfoxide moiety in 4-(Methylsulfinyl)benzeneboronic acid may also influence its properties, potentially increasing its polarity and solubility compared to a simple phenylboronic acid.

Given its structure, potential research applications for 4-(Methylsulfinyl)benzeneboronic acid could include:

-

Synthetic Building Block: Its primary use is likely as a building block in organic synthesis to introduce the 4-(methylsulfinyl)phenyl moiety into larger molecules.[1]

-

Enzyme Inhibition Studies: As a boronic acid derivative, it could be screened for inhibitory activity against various enzymes, particularly serine proteases.

-

Development of Novel Chemical Probes: Its unique combination of functional groups could be leveraged in the design of chemical probes to study biological systems.

Safety and Handling

The available safety data for 4-(Methylsulfinyl)benzeneboronic acid indicates that it should be handled with care in a laboratory setting.[10]

Hazard Identification:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10]

Part 2: Analysis of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea and Related Compounds

The chemical name "1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea" did not correspond to the provided CAS number. Furthermore, a specific CAS number for this exact structure is not readily found in major chemical databases. However, information is available for structurally similar compounds, which can provide insights into the potential properties and biological activities of this chemical class.

A closely related compound is 1-(2-chlorophenyl)-3-(1-phenylethyl)urea , which has the CAS number 117368-82-8 .[11] Another related compound is the herbicide Cumyluron , with the IUPAC name 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea and CAS number 99485-76-4.[12]

General Properties of Chlorophenyl Ureas

Chlorophenyl ureas are a class of compounds that have been investigated for a variety of biological activities. The presence of the urea linkage is significant as it can participate in hydrogen bonding with biological targets. The chlorophenyl group can influence the compound's lipophilicity and metabolic stability.

Potential Biological Activities

Based on the activities of related compounds, derivatives of chlorophenyl urea may exhibit a range of biological effects:

-

Herbicidal Activity: Some substituted phenylureas are known herbicides. Cumyluron, for example, acts by disrupting the fatty acid elongase enzyme process in plants.[12]

-

Complement Inhibition: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent complement inhibitors, suggesting a potential role in inflammatory and autoimmune diseases.[13]

-

Anticonvulsant and Antibacterial Activity: Various aryl urea derivatives have shown promise as anticonvulsant and antibacterial agents.[14]

-

Antiproliferative Activity: Certain aryl ureas have been studied for their potential as anticancer agents.[15]

The specific biological activity of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea would need to be determined through experimental testing. The substitution pattern on the phenyl ring and the nature of the other substituent on the urea nitrogen are critical determinants of activity.

Safety Considerations for Chlorophenyl Ureas

The safety profile of chlorophenyl ureas can vary significantly depending on the specific substituents. For example, Cumyluron is moderately toxic to mammals via the oral route and there is some evidence to suggest it may be a possible human carcinogen.[12] As a general precaution, all novel chemical compounds should be handled by qualified personnel in a controlled laboratory environment with appropriate personal protective equipment.

Experimental Workflow for Biological Screening

For researchers interested in the biological activity of novel aryl ureas like 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea, a general screening workflow is proposed below.

Caption: A general workflow for the biological screening of novel compounds.

Conclusion

This technical guide has provided a comprehensive overview of the properties and safety of 4-(Methylsulfinyl)benzeneboronic acid (CAS 166386-48-7) . While specific biological data for this compound is limited, its structural features suggest its primary utility as a synthetic building block. The broader class of aryl boronic acids, however, holds significant promise in drug discovery, and this compound may serve as a valuable tool in the synthesis of novel therapeutic agents.

Additionally, this guide has addressed the properties and potential biological activities of chlorophenyl ureas , in response to the initial query. Although a specific CAS number for "1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea" was not identified, the analysis of related compounds indicates that this chemical class is of interest for its potential herbicidal, complement inhibitory, and other pharmacological activities. Further experimental investigation is warranted to fully characterize the biological profile and therapeutic potential of these compounds.

References

-

Fisher Scientific. Sulfoxides.

-

Nordmann Japan Ltd. Chemical products.

-

AK Scientific, Inc. Safety Data Sheet.

-

Echemi. 1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea Safety Data Sheets.

-

Guidechem. 4-(methanesulfinyl)benzeneboronic acid cas no.166386-48-7.

-

Infochem. Chemical Database: Chemical Product List.

-

PubChem. Urea, [(3-chlorophenyl)phenylmethyl]-.

-

Molbase. 4-(methylsulfinyl)phenylboronic acid.

-

PubChem. 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea.

-

Benchchem. 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea.

-

Fisher Scientific. Sulfoxydes.

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry.

-

U.S. Environmental Protection Agency. Urea, N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)-.

-

Smolecule. Buy N,N-diallyl-N'-(3-chlorophenyl)urea.

-

P&S Chemicals. Product information, 4-(Methylsulfinyl)benzeneboronic acid.

-

Sigma-Aldrich. 4-(Methanesulfonyl)phenylboronic acid.

-

ChemicalBook. 1-(4-chlorophenyl)-3-(4-acetylphenyl)urea.

-

PubMed. Synthesis of polysubstituted 5-azaindoles via palladium-catalyzed heteroannulation of diarylalkynes.

-

ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

-

National Center for Biotechnology Information. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement.

-

MDPI. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents.

-

BuyersGuideChem. 4-(Methylsulfinyl)benzeneboronic acid.

-

PubChemLite. N-(3-chlorophenyl)-n'-(1-phenylethyl)urea.

-

PubChemLite. 1-(2-chlorophenyl)-3-(1-phenylethyl)urea.

-

AERU. Chlorophenyl urea (Ref: 275-352-I).

-

ChemicalBook. 4-(METHANESULFINYL)BENZENEBORONIC ACID.

-

AERU. Cumyluron (Ref: JC-940).

-

PubChem. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid.

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

PubChem. 4-(Aminosulphonyl)benzeneboronic acid.

-

PubMed. Design and discovery of boronic acid drugs.

-

Sigma-Aldrich. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid.

-

ScienceDaily. Chemists devise simple method for making sought-after boronic acid-based drugs and other products.

-

National Center for Biotechnology Information. Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters.

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.

-

Sigma-Aldrich. N-(3-CHLOROPHENYL)-N'-(1-PHENYLETHYL)UREA AldrichCPR.

-

SciSpace. Selective reduction of carboxylic acid derivatives by catalytic hydrosilylation.

-

OUCI. A comprehensive tutorial on the pulsed laser deposition technique and developments in the fabrication of low dimensional systems and nanostructures.

Sources

- 1. allgreenchem.lookchem.com [allgreenchem.lookchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]

- 5. 4-(Methylsulfinyl)benzeneboronic acid | C7H9BO3S - BuyersGuideChem [buyersguidechem.com]

- 6. Sulfoxides | Fisher Scientific [fishersci.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 4-(METHANESULFINYL)BENZENEBORONIC ACID | 166386-48-7 [chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. aksci.com [aksci.com]

- 11. 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea | C15H15ClN2O | CID 307284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cumyluron (Ref: JC-940) [sitem.herts.ac.uk]

- 13. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of Sulfoxide-Containing Phenylboronic Acids: A Guide to Synthesis, Biological Activity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids (PBAs) have cemented their role in medicinal chemistry as versatile pharmacophores, most notably as enzyme inhibitors and cell-surface targeting agents. Their unique ability to form reversible covalent bonds with diols and key active site residues has led to the development of several FDA-approved drugs.[1][2] Concurrently, the sulfoxide functional group, a chiral and polar moiety, is a well-established component in numerous pharmaceuticals, valued for its ability to modulate physicochemical properties and engage in specific hydrogen-bonding interactions.[3] This guide explores the synergistic combination of these two functionalities. The strategic incorporation of a sulfoxide group onto a phenylboronic acid scaffold presents a compelling strategy for refining biological activity, enhancing selectivity, and improving pharmacokinetic profiles. We will delve into the synthesis, diverse biological activities, and mechanistic underpinnings of this promising class of compounds, providing field-proven insights and detailed experimental protocols for their evaluation.

Foundational Concepts: The Union of Boron and Sulfoxide

The rationale for combining a phenylboronic acid with a sulfoxide lies in the complementary nature of their chemical properties.

-

The Phenylboronic Acid Core: As a Lewis acid, the boron atom of a PBA can reversibly interact with nucleophilic groups, such as the hydroxyl of a serine residue in an enzyme's active site, forming a stable tetrahedral adduct that mimics the transition state of the enzymatic reaction.[4][5] This interaction is fundamental to their mechanism as protease and β-lactamase inhibitors. Furthermore, their ability to bind to diols makes them excellent targeting ligands for the sialic acid-rich glycocalyx found on the surface of many cancer cells.[6][7]

-

The Sulfoxide Moiety: The sulfoxide group (R-S(=O)-R') introduces several key features:

-

Polarity and H-Bonding: It is a strong hydrogen bond acceptor, capable of forming additional interactions within a biological target site, potentially increasing binding affinity and selectivity.

-

Chirality: The sulfur atom in a sulfoxide is a stereocenter. The resulting (R)- and (S)-enantiomers can exhibit markedly different biological activities and metabolic profiles, a critical consideration in drug design.[8]

-

Modulation of Electronics: The sulfoxide group is electron-withdrawing, which can influence the acidity (pKa) of the boronic acid, thereby affecting its ionization state and binding characteristics at physiological pH.[5]

-

The convergence of these features creates a molecular scaffold with tunable properties, capable of targeted covalent inhibition and enhanced biomolecular recognition.

Synthesis and Characterization: A Practical Workflow

The most direct route to sulfoxide-containing phenylboronic acids involves the controlled oxidation of a corresponding sulfide (thioether) precursor. This ensures the integrity of the boronic acid moiety, which can be sensitive to harsher reaction conditions.

Experimental Protocol: Synthesis via Sulfide Oxidation

This protocol describes a general, two-step process starting from a commercially available bromophenyl thioether.

Step 1: Borylation of Aryl Sulfide

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 4-bromothioanisole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Solvent: Add anhydrous 1,4-dioxane.

-

Catalyst: Add Pd(dppf)Cl₂ (0.03 eq).

-

Reaction: Heat the mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the phenylboronic acid pinacol ester precursor.

Step 2: Controlled Oxidation to Sulfoxide

-

Dissolution: Dissolve the boronic ester precursor from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

-

Cooling: Cool the solution to 0°C in an ice bath. This is critical to prevent over-oxidation to the sulfone.

-

Oxidant Addition: Add a mild oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) or hydrogen peroxide, dropwise to the cooled solution.

-

Reaction: Stir the reaction at 0°C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor carefully by TLC or LC-MS.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction & Purification: Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final sulfoxide-containing phenylboronic acid ester by column chromatography or recrystallization.

-

Deprotection (if necessary): The pinacol ester can be hydrolyzed to the free boronic acid using aqueous acid or a transesterification protocol if required for biological assays.

Key Biological Activities and Mechanisms of Action

The introduction of a sulfoxide group can potentiate or refine the inherent biological activities of the phenylboronic acid core.

A. Enzyme Inhibition: A Focus on Serine Hydrolases

Phenylboronic acids are renowned for their ability to inhibit serine proteases and, critically in the context of antibiotic resistance, bacterial serine β-lactamases.[4] These enzymes are responsible for hydrolyzing β-lactam antibiotics, rendering them ineffective.

-

Mechanism of Inhibition: The boronic acid acts as a transition-state analog. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser64 in AmpC β-lactamase), forming a reversible, covalent tetrahedral boronate adduct.[4] This complex effectively sequesters the enzyme, preventing it from carrying out its normal function.

-

Role of the Sulfoxide: The sulfoxide moiety can enhance inhibitory potency through several mechanisms:

-

Secondary Interactions: The polar S=O group can form hydrogen bonds with nearby residues in the active site, such as Asn152 or Tyr150 in AmpC, stabilizing the enzyme-inhibitor complex.[4]

-

Conformational Constraint: The sulfoxide can influence the orientation of the phenyl ring within the active site, optimizing hydrophobic or dipole-quadrupole interactions.[4]

-

Improved Pharmacokinetics: The increased polarity imparted by the sulfoxide can improve solubility and other drug-like properties.

-

B. Anticancer Activity: Targeting the Tumor Glycocalyx

A hallmark of many cancer cells is the overexpression of sialic acids on their surface glycoproteins.[6][7] Phenylboronic acids can selectively bind to the cis-diol groups present in sialic acid, making them effective agents for targeted drug delivery and cancer cell recognition.[9]

-

Mechanism of Targeting: PBA-modified nanoparticles or PBA-conjugated drugs can preferentially accumulate at the tumor site by binding to the dense layer of sialic acids. This active targeting enhances therapeutic efficacy while minimizing off-target toxicity.[6][9]

-

Role of the Sulfoxide: The sulfoxide group can contribute by:

-

Increasing Binding Affinity: The polarity and H-bonding capacity of the sulfoxide could lead to additional interactions with the glycoprotein backbone, augmenting the primary PBA-sialic acid binding.

-

Improving Systemic Stability: Modifying the physicochemical properties of the PBA conjugate can improve its stability and circulation time in vivo.

-

C. Antimicrobial Properties

Beyond β-lactamase inhibition, these compounds may exhibit broader antimicrobial effects. However, it is crucial to design experiments that account for the potential intrinsic antimicrobial activity of solvents like dimethyl sulfoxide (DMSO), which is often used to solubilize test compounds.[10][11]

Structure-Activity Relationships (SAR)

Optimizing the biological activity of sulfoxide-containing phenylboronic acids requires a systematic understanding of how structural modifications impact potency.

| Feature | Modification | Rationale & Predicted Outcome | Supporting Evidence |

| Sulfoxide Position | ortho- vs. meta- vs. para- | The position relative to the boronic acid dictates the potential for intramolecular H-bonding and the spatial orientation for intermolecular interactions within the target's active site. meta- and para- positions are often optimal for extending into binding pockets. | General principles of medicinal chemistry.[12][13] |

| Sulfoxide Chirality | (R)-enantiomer vs. (S)-enantiomer | The three-dimensional arrangement of the oxygen and the lone pair on the sulfur atom can lead to one enantiomer fitting significantly better into a chiral binding pocket than the other, resulting in different potencies. | Studies on hetacillin sulfoxides showed the (R)-sulfoxide was appreciably more active than the (S)-sulfoxide.[8] |

| Sulfur Oxidation State | Sulfide vs. Sulfoxide vs. Sulfone | The oxidation state is critical. The sulfoxide often provides an ideal balance of polarity and H-bonding capability. The corresponding sulfide may be too nonpolar, while the sulfone may have a different geometry and electronic profile, often leading to reduced or abolished activity. | In a series of MAGL inhibitors, the sulfoxide was essential for activity, which was abolished upon reduction to the sulfide or oxidation to the sulfone.[14] |

| Aromatic Substitution | Electron-donating vs. -withdrawing groups | Substituents on the phenyl ring alter the Lewis acidity (pKa) of the boronic acid. Electron-withdrawing groups decrease the pKa, favoring the tetrahedral anionic boronate form, which can be crucial for binding.[5] | General studies on substituted phenylboronic acids.[5] |

Validated Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological assays are essential for characterizing this class of compounds.

Protocol: β-Lactamase Inhibition Assay (e.g., AmpC)

This protocol uses the chromogenic cephalosporin nitrocefin to measure enzyme activity.

-

Materials: Purified AmpC β-lactamase, nitrocefin, phosphate buffer (pH 7.0), test compounds (dissolved in DMSO, final DMSO concentration <1%), 96-well microplates, plate reader.

-

Preparation: Prepare a stock solution of nitrocefin (1 mM in DMSO) and a working solution (100 µM in phosphate buffer). Prepare serial dilutions of the sulfoxide-phenylboronic acid inhibitors in phosphate buffer.

-

Assay Procedure: a. To each well of a 96-well plate, add 50 µL of phosphate buffer. b. Add 25 µL of the inhibitor solution at various concentrations (or buffer for control). c. Add 25 µL of AmpC enzyme solution (final concentration ~5 nM). d. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. e. Initiate the reaction by adding 100 µL of the 100 µM nitrocefin working solution.

-

Data Acquisition: Immediately measure the change in absorbance at 486 nm every 30 seconds for 10 minutes. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cancer Cell Viability (MTT Assay)

This protocol assesses the cytotoxicity of the compounds against a chosen cancer cell line (e.g., 4T1 mouse mammary adenocarcinoma).[15]

-

Cell Culture: Culture 4T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the sulfoxide-phenylboronic acid compounds in culture media. Replace the old media with 100 µL of media containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The integration of a sulfoxide moiety into a phenylboronic acid framework represents a sophisticated approach to modern drug design. This chemical strategy allows for the fine-tuning of electronic properties, the introduction of specific, stabilizing interactions with biological targets, and the exploration of stereochemical effects on activity. The resulting compounds hold significant promise as next-generation enzyme inhibitors to combat antibiotic resistance, as targeted agents for cancer therapy, and potentially in other therapeutic areas.

Future research should focus on developing stereoselective syntheses to isolate pure (R)- and (S)-enantiomers, expanding the library of compounds to probe a wider range of biological targets, and conducting in-depth pharmacokinetic and in vivo efficacy studies. The insights and protocols provided in this guide serve as a robust foundation for researchers and drug development professionals to explore and harness the full therapeutic potential of this exciting and versatile class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Hetacillin (R)- and (S)-sulfoxides. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. refp.cohlife.org [refp.cohlife.org]

- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(Methylsulfinyl)phenyl)boronic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of the Methylsulfinylphenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][4] Its success is largely due to the use of organoboron compounds, which are generally stable, have low toxicity, and are compatible with a wide range of reaction conditions, including aqueous media.[3][4]

This guide focuses on a specific, yet increasingly important, application of this reaction: the coupling of (4-(Methylsulfinyl)phenyl)boronic acid. The methylsulfinyl (-S(O)CH₃) functional group is a valuable pharmacophore in drug design. As an isostere of the sulfone group, the sulfoxide offers a unique combination of properties, including high stability and the ability to act as a hydrogen bond acceptor. The introduction of the nitrogen atom in related sulfoximines creates asymmetry and provides an additional point for substitution, allowing for fine-tuning of a molecule's properties. The methylsulfinyl moiety, in particular, can enhance solubility, modulate electronic properties, and provide specific interactions with biological targets. Its incorporation into drug candidates is a key strategy for optimizing pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive overview of the Suzuki-Miyaura reaction using this compound, including mechanistic insights, a detailed experimental protocol, and troubleshooting guidance to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[1][2] The three key steps are oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) intermediate. The reactivity of the organohalide typically follows the trend: I > OTf > Br >> Cl.[3][4]

-

Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then exchanges its organic group with the halide on the palladium center. The exact mechanism of transmetalation is still a subject of detailed study but is a critical, often rate-determining, step in the overall cycle.[4]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Special Considerations for this compound

While the fundamental mechanism remains the same, the presence of the sulfur-containing functional group in this compound warrants special attention:

-

Catalyst Inhibition: Sulfur-containing compounds can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition. The choice of a suitable ligand is therefore critical to stabilize the palladium center and promote the desired catalytic activity over potential poisoning pathways. N-heterocyclic carbene (NHC) ligands have shown promise in couplings involving sulfur-containing substrates.

-

Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. The methylsulfinyl group is generally stable under typical Suzuki conditions. However, strongly basic or high-temperature conditions should be approached with caution to avoid potential side reactions.

-

Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This can be more prevalent if the reaction is not properly degassed, as oxygen can promote this side reaction. The use of a Pd(II) precatalyst also requires an initial reduction to the active Pd(0) species, which can sometimes be accompanied by boronic acid homocoupling.[2]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol